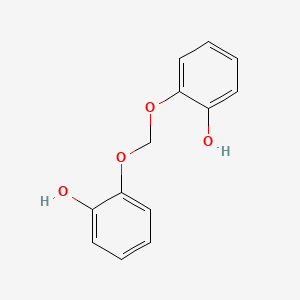
Methylene dioxyphenol
Vue d'ensemble
Description
Methylene dioxyphenol is a chemical compound that is used in the field of chemistry, particularly in organic chemistry . It is a functional group with the structural formula R-O-CH2-O-R’ which is connected to the rest of a molecule by two chemical bonds . The methylenedioxy group is generally found attached to an aromatic structure such as phenyl where it forms the methylenedioxyphenyl or benzodioxole functional group .
Synthesis Analysis
An improved process for the synthesis of 3,4 methylenedioxyphenol was reported. The pyrocatechol is used as raw material, through methylenation, acetylation, acetyl peroxide oxidation, hydrolysis, the 3,4 methylenedioxyphenol was prepared .Molecular Structure Analysis
Methylenedioxy is a term used in the field of chemistry, particularly in organic chemistry, for a functional group with the structural formula R-O-CH2-O-R’ which is connected to the rest of a molecule by two chemical bonds . The methylenedioxy group consists of two oxygen atoms connected to a methylene bridge (-CH2- unit) .Chemical Reactions Analysis
The methylenedioxy group is generally found attached to an aromatic structure such as phenyl where it forms the methylenedioxyphenyl or benzodioxole functional group . Enzymes within the cytochrome P450 superfamily are able to form methylenedioxy bridges by closure of an open, adjacent phenol and methoxy group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H12O4 and a molecular weight of 232.23 g/mol. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique
Radiation Protection
Methylene dioxyphenol, specifically sesamol, has been shown to protect against the adverse effects of whole-body gamma-irradiation in mice. Studies demonstrate that oral administration of sesamol prior to gamma-irradiation significantly protected cellular DNA in various tissues and reduced radiation-induced oxidative damage. This indicates potential applications in radioprotection (Nair & Nair, 2011).
Analytical Chemistry
This compound compounds produce a distinct color change in the presence of certain reagents, which has been utilized in the quantitative determination of compounds like piperine. This reaction is useful in the field of analytical chemistry for detecting and measuring specific chemical components (Graham, 1965).
Nervous System Research
Research on Methylene Blue, a derivative of this compound, shows diverse applications in neurobiology. It has been used for treating methemoglobinemia, ifosfamide-induced encephalopathy, and shows potential benefits in Alzheimer's disease and memory improvement. Its multiple cellular and molecular targets, including the modulation of the cGMP pathway, make it significant in neurological research (Oz et al., 2011).
Enzymatic Reactions and Industrial Applications
The compound 3,4-methylene-dioxyphenyl acetone has been stereoselectively reduced in industrial applications, showcasing its role in enzymatic reactions. This reduction process, facilitated by living Zygosaccharomyces rouxii, highlights its potential in large-scale industrial biochemical processes (Vicenzi et al., 1997).
Mitochondrial Biochemistry and Aging
Methylene Blue has been used to study its effects on mitochondrial function and cellular aging. It delays cellular senescence, enhances mitochondrial complex IV, increases cellular oxygen consumption, and reverses premature senescence caused by oxidative stress. This suggests its application in research on aging and mitochondrial diseases (Atamna et al., 2008).
Biochemical Interactions and Pharmacokinetics
Studies on the biochemical disposition of methylenedioxyphenyl compounds provide insights into their interactions with cytochrome P450, which has implications in toxicology and pharmacokinetics. Understanding these interactions is crucial in the development of drugs and in assessing their safety (Kumagai et al., 1994).
Mécanisme D'action
Methylene blue, a compound related to methylene dioxyphenol, has been shown to have a mechanism of action that involves the inhibition of nitric oxide synthase and guanylate cyclase . In Alzheimer’s Disease, a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric .
Safety and Hazards
Orientations Futures
MXenes, a new type of two-dimensional (2D) transition metal carbide or carbonitride material with a 2D structure similar to graphene, have received increasing attention and emerged as new substrate materials for exploration of various applications including, energy storage and conversion, photothermal treatment, drug delivery, environmental adsorption, and catalytic degradation . The challenges and future directions of the environmental applications of MXene-based materials are also discussed and highlighted .
Propriétés
IUPAC Name |
2-[(2-hydroxyphenoxy)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUPTYCWKUJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCOC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3,4-methylene dioxyphenol commonly used for in a research setting?
A1: 3,4-methylene dioxyphenol, also known as sesamol, is often investigated for its potential antioxidant and radioprotective properties. [, ] For example, studies have explored its ability to protect against radiation-induced DNA damage and oxidative stress in cells and animal models. [] It has also been investigated as a potential ingredient in food products to enhance their quality and shelf life due to its antioxidant activity. []
Q2: How effective is 3,4-methylene dioxyphenol in protecting against radiation-induced damage?
A2: Research suggests that 3,4-methylene dioxyphenol exhibits promising radioprotective effects. In a study using mice, pre-treatment with 3,4-methylene dioxyphenol significantly reduced DNA damage in various tissues after exposure to gamma radiation. [] Furthermore, it mitigated radiation-induced oxidative stress by preventing lipid peroxidation and boosting levels of crucial antioxidants like glutathione (GSH) and glutathione peroxidase (GPx) in vital organs like the liver, kidney, and brain. []
Q3: Beyond its biological activities, are there any other interesting applications of 3,4-methylene dioxyphenol in a research context?
A3: Yes, 3,4-methylene dioxyphenol is a versatile molecule. For instance, it serves as a building block in synthesizing various xanthene derivatives, which are valuable compounds in organic chemistry and medicinal chemistry. [, ] This is often achieved through reactions involving aromatic aldehydes and other reagents, sometimes using catalysts like Preyssler type heteropolyacid. []
Q4: What are the advantages of using 3,4-methylene dioxyphenol in organic synthesis reactions, particularly for xanthene derivatives?
A4: 3,4-methylene dioxyphenol is a valuable reagent in synthesizing xanthene derivatives because the reactions often proceed with good to excellent yields. [] Researchers have explored different catalysts and reaction conditions to optimize these processes, including solvent-free methodologies to minimize environmental impact. [, ]
Q5: Has 3,4-methylene dioxyphenol been explored in the development of hair coloring agents?
A5: Yes, 3,4-methylene dioxyphenol has been investigated as a potential coupling agent in oxidative hair coloring formulations. [] These formulations often include a combination of developing and coupling agents to achieve the desired hair color. Research suggests that 3,4-methylene dioxyphenol, when used in specific combinations with other agents, can contribute to good coloring properties in hair dye products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)
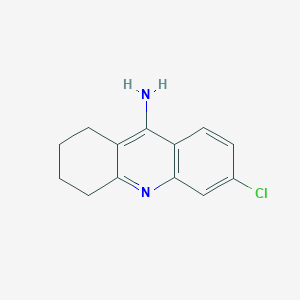
![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
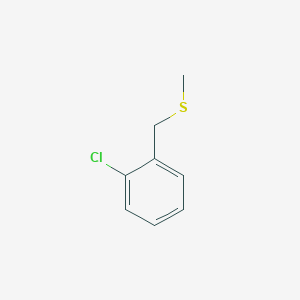
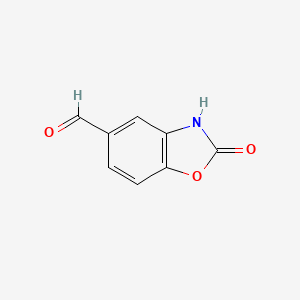
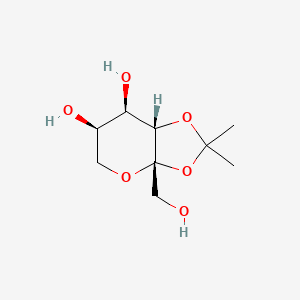
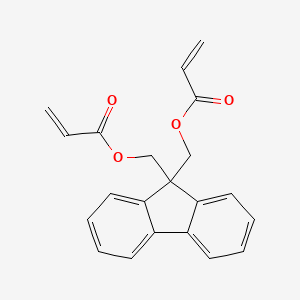
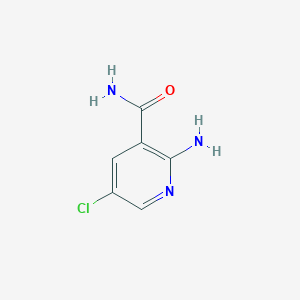


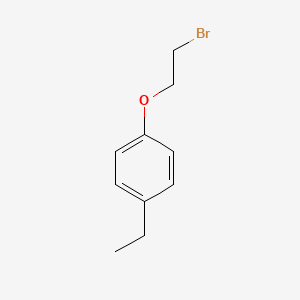
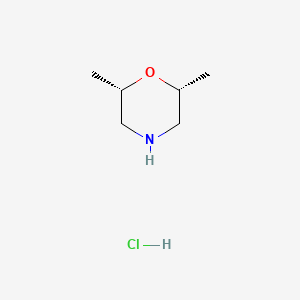
![3-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3329404.png)